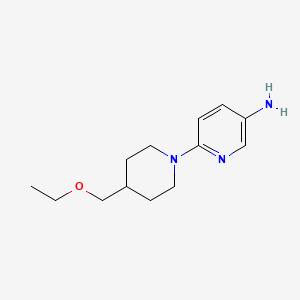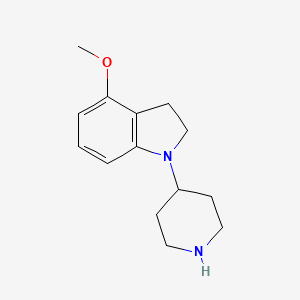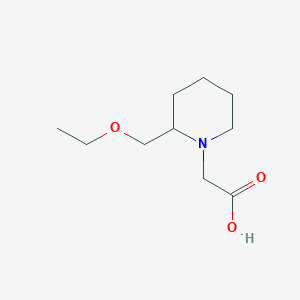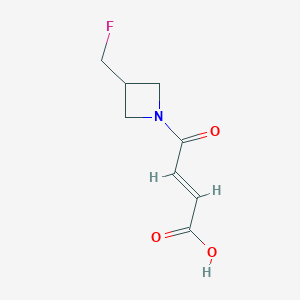
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
Descripción general
Descripción
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid (FEPP) is a chemical compound that has gained interest in the scientific community due to its potential implications in various fields of research and industry. It has a molecular formula of C10H18FNO2 and a molecular weight of 203.25 g/mol .
Molecular Structure Analysis
The molecular structure of FEPP consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a propanoic acid group and a 2-fluoroethyl group .Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidine derivatives, including 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid , are crucial in drug design due to their presence in many pharmaceuticals. They serve as building blocks for creating compounds with potential therapeutic effects. The compound’s structure allows for the synthesis of various biologically active molecules, particularly in the development of new medications with improved efficacy and reduced side effects .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. It contributes to a wide range of biological activities, making it valuable in the discovery of drugs with anticancer, antiviral, antimalarial, and antimicrobial properties. The versatility of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid in forming different derivatives makes it a significant candidate for pharmacological research .
Anticancer Research
Piperidine derivatives are being explored for their anticancer properties. The structural flexibility of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid allows for the creation of compounds that can interact with various cancer targets, potentially leading to the development of novel anticancer drugs .
Neurological Disorders
Compounds with the piperidine structure have shown promise in treating neurological disorders. They are being studied for their potential use in managing conditions such as Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments. The ability to modify 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid for specific neurological pathways offers a pathway for new treatments .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of piperidine derivatives are of significant interest. By altering the structure of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid , researchers can develop compounds that effectively combat resistant strains of bacteria and fungi, addressing a critical need in public health .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are known for their analgesic and anti-inflammatory effects. Research into 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid could lead to the creation of new pain relievers and anti-inflammatory medications, potentially with fewer side effects than current options .
Antiviral Research
The search for new antiviral agents has led to the investigation of piperidine derivatives3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid may contribute to the development of novel antiviral drugs, particularly as researchers seek treatments for emerging viral infections .
Green Chemistry Applications
In the context of green chemistry, piperidine derivatives are being synthesized using environmentally friendly methods. The compound 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid can be produced using greener solvents and catalysts, reducing the environmental impact of chemical synthesis and supporting sustainable practices in pharmaceutical research .
Propiedades
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-5-1-9-2-6-12(7-3-9)8-4-10(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUHSCFPLRPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)



